molecular formula C16H14Cl2O3 B1393918 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride CAS No. 1160251-21-7

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride

Cat. No.: B1393918
CAS No.: 1160251-21-7
M. Wt: 325.2 g/mol
InChI Key: SGMLBWAOGNJIKY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves several steps. One common method includes the reaction of 4-hydroxy-3-ethoxybenzoic acid with thionyl chloride to form 4-chloro-3-ethoxybenzoyl chloride. This intermediate is then reacted with 3-chlorobenzyl alcohol in the presence of a base such as pyridine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and solvents like dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride is utilized in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and other biological interactions.

    Medicine: Research involving this compound may focus on its potential therapeutic properties or its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride involves its reactivity as a benzoyl chloride. It can acylate nucleophiles, forming covalent bonds with them. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar compounds to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride include other benzoyl chlorides such as:

  • 4-Chloro-3-ethoxybenzoyl chloride
  • 3-Chlorobenzyl chloride
  • 4-Hydroxy-3-ethoxybenzoyl chloride

Compared to these compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in research and industry .

Properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMLBWAOGNJIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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